molecular formula C10H15NO3 B1583596 Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 32499-64-2

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No. B1583596
CAS RN: 32499-64-2
M. Wt: 197.23 g/mol
InChI Key: ANEJUHJDPGTVIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C10H15NO3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate can be viewed using Java or Javascript .


Chemical Reactions Analysis

There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Scientific Research Applications

  • Application in the Synthesis of Tropane Alkaloids

    • Scientific Field : Organic & Biomolecular Chemistry .
    • Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids, has been used in the synthesis of these alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
    • Methods of Application/Experimental Procedures : Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . The stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
    • Results/Outcomes : This methodology has led to the successful synthesis of tropane alkaloids .
  • Application in Asymmetric 1,3-Dipolar Cycloadditions

    • Scientific Field : Chemical Communications .
    • Summary of the Application : The compound has been used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone .
    • Methods of Application/Experimental Procedures : A rhodium (II) complex/chiral Lewis acid binary system is used in the cycloadditions .
    • Results/Outcomes : The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
  • Application in Drug Discovery
    • Scientific Field : Medicinal Chemistry .
    • Summary of the Application : The 8-azabicyclo[3.2.1]octane scaffold is a nitrogen-containing heterocycle with significant potential in the field of drug discovery .
    • Methods of Application/Experimental Procedures : This core has been applied as a key synthetic intermediate in several total syntheses .
    • Results/Outcomes : The unique structure of the 8-azabicyclo[3.2.1]octane scaffold can make it a challenging scaffold to acquire, but it has potential for the development of new drugs .

properties

IUPAC Name

ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-2-14-10(13)11-7-3-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEJUHJDPGTVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2CCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328024
Record name ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

CAS RN

32499-64-2
Record name ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

56.5 g of tropinone are dissolved in 330 ml of anhydrous benzene and heatedto 70° C. under a nitrogen atmosphere. A solution of 88 g of freshly-distilled ethyl chloroformate in 200 ml of benzene is added dropwise within one hour, with stirring. After a further 4 hours' heating under reflux, cooling is effected, followed by filtration; the filtrate isconcentrated in a vacuum, and the residue is purified by vacuum distillation to obtain 70.75 g (88.4 percent) of (e) as colorless oil (b.p. 91° to 93° C. at 12 Pa.)
Quantity
56.5 g
Type
reactant
Reaction Step One
Quantity
330 mL
Type
solvent
Reaction Step One
Quantity
88 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Yield
88.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 2
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate

Citations

For This Compound
2
Citations
P Bamborough, C Chung, RC Furze… - Journal of Medicinal …, 2018 - ACS Publications
ATAD2 is a cancer-associated protein whose bromodomain has been described as among the least druggable of its class. In our recent disclosure of the first chemical probe against …
Number of citations: 20 pubs.acs.org
GB Petrović, RN Saičić, ŽM Čeković - Helvetica chimica acta, 2003 - Wiley Online Library
The synthesis of scopin acetate (6b) and 6,7‐didehydrohyoscyamine (17) was achieved by using tropine (5) as the starting compound. Formal (phenylthio)‐radical transfer to the …
Number of citations: 5 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.